N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-isopropoxybenzamide
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Overview
Description
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-isopropoxybenzamide is a chemical compound with a unique spiroketal structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis. The spiroketal moiety imparts distinct chemical and physical properties, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-isopropoxybenzamide typically involves the formation of the spiroketal ring followed by the introduction of the benzamide group. One common method starts with the condensation of a diol with a ketone to form the spiroketal structure. This is followed by the reaction with an appropriate benzoyl chloride derivative to introduce the benzamide moiety. The reaction conditions often involve the use of acid catalysts and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The spiroketal ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the spiroketal ring into diols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce diols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-isopropoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in drug discovery and development.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. The spiroketal structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methoxybenzamide
- N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide
- N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide
Uniqueness
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-isopropoxybenzamide is unique due to its specific isopropoxy substitution on the benzamide group. This substitution can influence the compound’s chemical reactivity, biological activity, and physical properties, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-13(2)22-15-7-5-14(6-8-15)17(20)19-11-16-12-21-18(23-16)9-3-4-10-18/h5-8,13,16H,3-4,9-12H2,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUMBICCXYMTOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2COC3(O2)CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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